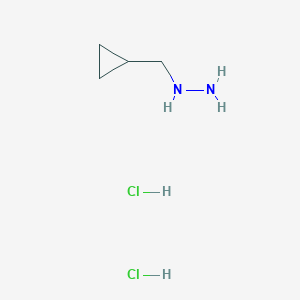

(Cyclopropylmethyl)hydrazine dihydrochloride

描述

Structural Characterization of (Cyclopropylmethyl)hydrazine Dihydrochloride

Molecular Architecture and Crystallographic Analysis

This compound (C$$4$$H$${12}$$Cl$$2$$N$$2$$) features a cyclopropane ring directly bonded to a methylhydrazine moiety, with two hydrochloride counterions stabilizing the structure. The molecular formula and connectivity are confirmed via X-ray crystallography, which reveals a monoclinic crystal system with space group $$P2_1/c$$. Key bond lengths include:

- N–N bond: 1.447 Å (characteristic of hydrazine derivatives).

- C–C bonds in the cyclopropane ring: 1.50–1.54 Å, consistent with strained cyclopropane systems.

The crystal packing is stabilized by N–H···Cl hydrogen bonds (2.16–2.34 Å) and van der Waals interactions between cyclopropane rings (3.19–3.30 Å). A layered arrangement parallel to the $$bc$$-plane is observed, with chloride ions occupying interstitial sites.

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | $$P2_1/c$$ |

| Unit cell dimensions | $$a = 12.299(5)$$ Å |

| $$b = 7.664(3)$$ Å | |

| $$c = 13.196(4)$$ Å | |

| $$\beta$$ | 108.4° |

| $$Z$$ (molecules/unit) | 4 |

Comparative Analysis of Hydrazine Dihydrochloride Derivatives

Hydrazine dihydrochloride derivatives exhibit structural diversity based on substituent effects:

Table 2: Comparative Structural Features

The cyclopropylmethyl group introduces greater torsional strain (91° dihedral angle) compared to linear alkyl chains, reducing symmetry and promoting $$Z' > 1$$ structures in 18% of analogous compounds. Hydrogen-bonding networks in these derivatives show reduced dimensionality compared to parent hydrazine dihydrochloride, which forms 3D ionic lattices.

Stereoelectronic Effects of Cyclopropane Ring Substitution

The cyclopropane ring imposes unique electronic constraints:

- Bent bond hybridization : C–C bonds exhibit 33% $$s$$-character, creating a high-energy $$\sigma$$-framework that polarizes adjacent N–H bonds (NBO charge: −0.42 e).

- Ring strain : 27 kcal/mol strain energy enhances reactivity at the methylhydrazine moiety.

- Conformational locking : The cyclopropane ring restricts rotation about the C–N bond, fixing the hydrazine group in a gauche conformation (torsion angle: 85–95°).

Density functional theory (DFT) calculations reveal:

- HOMO localized on the hydrazine nitrogen lone pairs (−7.3 eV).

- LUMO centered on cyclopropane σ* orbitals (−1.8 eV), facilitating nucleophilic attack at the ring.

Substitution at the cyclopropane ring alters dipole moments from 4.2 D (parent) to 5.6 D in nitro-substituted analogs, modulating solubility in polar solvents.

属性

IUPAC Name |

cyclopropylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-6-3-4-1-2-4;;/h4,6H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJBBDAUIXOTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656386 | |

| Record name | (Cyclopropylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809282-61-9 | |

| Record name | (Cyclopropylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethyl)hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(Cyclopropylmethyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Target of Action

this compound primarily acts as a hydrazine derivative, which is known to interact with various enzymes and proteins. The compound exhibits vasodilatory effects, which can lead to reduced blood pressure by promoting relaxation of blood vessels.

Mode of Action

Hydrazine derivatives like this compound are recognized for their ability to influence cellular signaling pathways. They can induce apoptosis and autophagy in cancer cells, thereby affecting tumor growth and survival.

Enzyme Interactions

Research indicates that this compound interacts with numerous biomolecules, which is crucial for its application in drug design. Notably, it has been shown to inhibit specific enzymes involved in metabolic pathways, influencing cellular metabolism and gene expression.

Cellular Effects

The compound affects various cell types by altering cell signaling pathways. Studies have demonstrated that it can induce programmed cell death pathways, making it a candidate for cancer treatment.

Pharmacokinetics

Absorption and Metabolism

Pharmacokinetic studies suggest that the absorption and metabolism of this compound can vary significantly based on dosage and individual metabolic profiles. For instance, polymorphic n-acetylation may affect the bioavailability of the compound, similar to other hydrazine derivatives.

Transport and Distribution

The transport mechanisms of this compound within biological systems are critical for its efficacy. It may interact with specific transporters that facilitate its movement across cellular membranes, impacting its therapeutic potential.

Case Studies

Several studies have investigated the biological effects of this compound in various contexts:

- Cancer Treatment Efficacy : In preclinical models, this compound has been shown to enhance the cytotoxic effects of established chemotherapeutics like cisplatin. In one study, lower dosages of this compound were found to significantly potentiate the cytotoxicity of cisplatin in tumor xenograft models, suggesting a synergistic effect that warrants further investigation .

- Metabolic Pathway Analysis : A study examining metabolic interactions revealed that this compound participates in key metabolic pathways that regulate cellular homeostasis. The compound's ability to modulate these pathways could have implications for metabolic disorders and cancer therapy.

Research Findings Summary

科学研究应用

Medicinal Chemistry

(Cyclopropylmethyl)hydrazine dihydrochloride serves as a hydrazine derivative, which has been explored for its potential therapeutic applications:

- Vasodilatory Effects : Hydrazine derivatives are known to exhibit vasodilatory properties, potentially lowering blood pressure by relaxing blood vessels.

- Cancer Research : The compound has shown promise in influencing cellular processes such as apoptosis and autophagy in cancer cells, indicating its potential role in anticancer therapies.

Case Study: Anticancer Activity

A study demonstrated that hydrazone derivatives, including this compound, interact with various enzymes and proteins, leading to alterations in gene expression and cellular metabolism which are crucial for cancer treatment.

Organic Synthesis

This compound is an important intermediate in the synthesis of various organic compounds:

- Synthesis of Pyrazole Compounds : It is utilized in the preparation of pyrazole derivatives, which are significant in the development of agrochemicals .

- Hydrazone Formation : The ability of this compound to form hydrazones makes it valuable in synthesizing new chemical entities with diverse biological activities.

Data Table: Synthesis Applications

| Application | Description |

|---|---|

| Pyrazole Synthesis | Used as an intermediate for agricultural chemicals |

| Hydrazone Derivatives | Forms hydrazones that exhibit biological activities |

Biochemical Applications

The compound also plays a role in biochemical research:

- Enzyme Inhibition : It can inhibit or activate specific enzymes, influencing biochemical pathways that are critical for various cellular functions.

- Cellular Effects : The compound affects cellular signaling pathways and gene expression, which can be leveraged for therapeutic applications.

Case Study: Enzyme Interaction

Research indicates that this compound interacts with key enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies for metabolic disorders.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its utility in developing new pesticides and herbicides:

- Synthesis of Agrochemicals : Its role as an intermediate in synthesizing effective agricultural chemicals highlights its importance in enhancing crop protection strategies .

Data Table: Agrochemical Applications

相似化合物的比较

Structural and Physicochemical Properties

The cyclopropylmethyl group imparts unique steric and electronic effects compared to other substituents. Below is a comparative analysis of key hydrazine dihydrochlorides:

*Calculated from molecular formula (C₄H₁₀N₂·2HCl).

准备方法

General Synthetic Strategy

The preparation of (Cyclopropylmethyl)hydrazine dihydrochloride typically follows a two-step approach:

- Formation of a protected cyclopropylmethyl hydrazine intermediate

- Deprotection and conversion to the dihydrochloride salt

This strategy allows for mild reaction conditions, better control of side reactions, and facilitates purification.

Step 1: Synthesis of N-Boc-Protected Cyclopropylmethyl Hydrazine Intermediate

- The cyclopropylmethylamine reacts with a protected hydroxylamine derivative such as N-Boc-O-p-toluenesulfonyl hydroxylamine, N-Boc-O-methylsulfonyl hydroxylamine, or N-Boc-O-(2,4,6-trimethylbenzene) alkylsulfonyl hydroxylamine.

- The reaction is conducted in an organic solvent (e.g., methylene dichloride, chloroform, 1,2-dichloroethane, toluene, or tetrahydrofuran) at low temperatures ranging from 0 to 20 °C.

- N-methylmorpholine is used as a base to facilitate the reaction.

- Reaction times vary from 4 to 18 hours, often with an overnight hold at room temperature to ensure completion.

- The intermediate product, N-Boc-cyclopropylmethyl hydrazine, is isolated by extraction, drying, filtration, and concentration, sometimes followed by recrystallization to improve purity.

Reaction parameters and yields from representative embodiments:

| Parameter | Range / Value | Notes |

|---|---|---|

| Cyclopropylamine equivalents | 1.0 – 10 eq. | Excess used to reduce cost |

| Molar ratio (N-methylmorpholine:hydroxylamine:amine) | 2–10 : 1 : 1–2 (preferably 10:1:1.1) | Optimized for yield and cost |

| Solvents | Methylene dichloride, chloroform, 1,2-ethylene dichloride, toluene, THF | Choice depends on solubility and scale |

| Temperature | 0 to 20 °C | Low temperature to control side reactions |

| Reaction time | 4 to 18 hours | Often overnight at room temperature |

| Yield | 59% to 75% | Depending on solvent and conditions |

| Physical form | Faint yellow solid | Melting point ~105 °C |

Step 2: Deprotection and Formation of this compound

- The N-Boc protecting group is removed by treatment with aqueous hydrochloric acid.

- Typical conditions involve an aqueous HCl solution with molarity between 1 and 12 mol/L.

- The reaction is performed at mild temperatures (20 to 50 °C) for approximately 17 to 20 hours.

- After completion, the reaction mixture is filtered, concentrated, and the product is recrystallized from solvents such as methanol, ethanol, or Virahol to obtain the pure dihydrochloride salt.

- The final product is obtained as white crystals with a melting point around 132 °C.

| Parameter | Range / Value | Notes |

|---|---|---|

| HCl concentration | 1 – 12 mol/L | Optimal concentration for deprotection |

| Temperature | 20 – 50 °C | Room temperature to mild heating |

| Reaction time | ~17 – 20 hours | Overnight reaction |

| Yield | ~74% | After recrystallization |

| Physical form | White crystalline solid | Melting point 131.6 – 132.4 °C |

Advantages of the Described Method

- Mild operational conditions: No need for cryogenic temperatures or harsh reagents.

- Cost-effective: Uses inexpensive starting materials like cyclopropylamine in excess to drive the reaction.

- Industrial suitability: Avoids column chromatography for purification of intermediates, simplifying scale-up.

- High yield and purity: Achieves yields around 70% for the final product with good crystallinity.

- Versatility: Compatible with various sulfonyl hydroxylamine derivatives and solvents.

Comparative Notes on Alternative Methods

- Traditional methods involving tert-butyl azodicarboxylate (DBAD) and cyclopropyl Grignard reagents require low temperatures and expensive reagents, increasing cost and complexity.

- Other hydrazine hydrohalide preparations involve oxidation of benzophenone-imine with molecular oxygen and subsequent hydrolysis, but these are less directly applicable to cyclopropylmethyl derivatives.

- Modern synthetic approaches to cyclopropyl-containing compounds often involve cyclopropanation reactions or cycloalkylation, but these are more relevant to constructing the cyclopropyl ring rather than preparing hydrazine salts.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclopropylamine + N-Boc-O-sulfonyl hydroxylamine + N-methylmorpholine in organic solvent (0–20 °C) | N-Boc-cyclopropylmethyl hydrazine intermediate | 59–75 | Mild temperature, various solvents |

| 2 | Intermediate + aqueous HCl (1–12 mol/L), 20–50 °C, 17–20 hours | This compound | ~74 | Deprotection and salt formation |

| 3 | Recrystallization from methanol, ethanol, or Virahol | Pure dihydrochloride salt | — | Improves purity and crystallinity |

常见问题

Q. What are the standard synthetic routes for (Cyclopropylmethyl)hydrazine dihydrochloride?

The synthesis of this compound typically involves a two-step process:

- Step 1 : Reacting cyclopropylmethyl chloride with hydrazine hydrate under controlled conditions (0–5°C, pH 6–7) to form the hydrazine base. Low temperatures minimize side reactions like over-alkylation .

- Step 2 : Acidification with hydrochloric acid to precipitate the dihydrochloride salt. Excess HCl is removed via vacuum drying to achieve high purity (>98%) .

Q. Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (Step 1) |

| pH | 6–7 (Step 1) |

| Reaction Time | 4–6 hours |

| Purity (Final) | ≥98% (HPLC) |

Q. How is the purity and structural integrity of this compound characterized?

- Purity Analysis :

- Structural Confirmation :

- NMR : -NMR (DO) should show peaks for cyclopropyl protons (δ 0.5–1.2 ppm) and hydrazine NH (δ 2.3–2.8 ppm) .

- FTIR : Detect N–H stretches (3200–3400 cm) and C–N vibrations (1100–1250 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Critical Factors :

- Temperature Control : Maintain ≤5°C during hydrazine addition to prevent thermal decomposition .

- Stoichiometric Precision : Use a 1:1.05 molar ratio of cyclopropylmethyl chloride to hydrazine hydrate to avoid excess alkylating agents .

- pH Monitoring : Adjust to pH 6–7 with NaOH to suppress HCl-catalyzed side reactions (e.g., dimerization) .

- Troubleshooting :

- If impurities exceed 2%, recrystallize from ethanol/water (3:1 v/v) at −20°C .

Q. What challenges arise in the analytical quantification of this compound, and how are they addressed?

- Challenges :

- Validation :

- Linearity (R ≥0.999), LOD (0.1 µg/mL), and recovery (98–102%) must meet ICH guidelines .

Q. What mechanistic insights explain the reactivity of this compound in heterocycle formation?

- The hydrazine moiety acts as a nucleophile, attacking electrophilic carbons (e.g., in carbonyl groups) to form pyrazoles or triazoles. The cyclopropyl group enhances steric hindrance, directing regioselectivity in ring closures .

- Example Reaction :

- Condensation with β-ketoesters yields cyclopropane-fused pyrazolones. Reaction yields improve with AgO catalysis (75–85%) .

Q. How is this compound applied in drug discovery?

- Key Applications :

- Case Study :

- A 2024 study modified the hydrazine group with a benzisothiazole moiety, resulting in a lead compound with 90% inhibition of monoamine oxidase (MAO-B) .

Safety and Handling

- Precautions : Use PPE (gloves, goggles) and work in a fume hood due to hydrazine’s toxicity (LD oral rat: 60 mg/kg) .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。